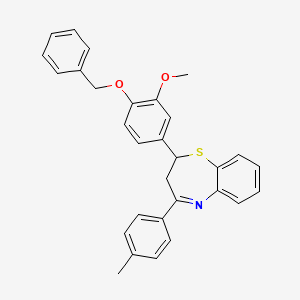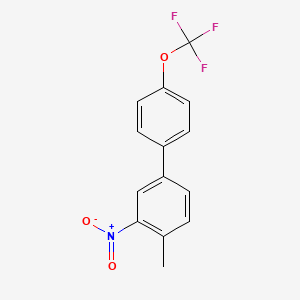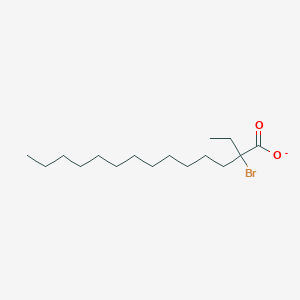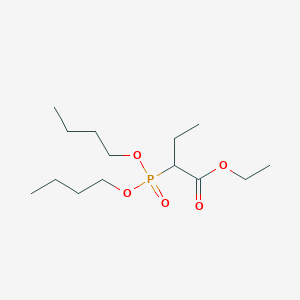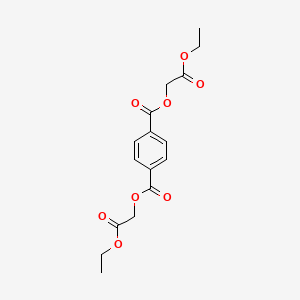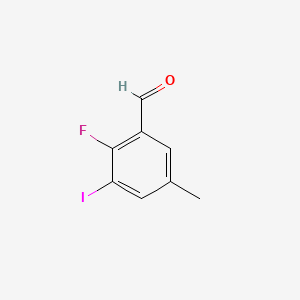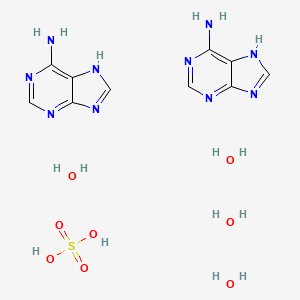
bis(9H-purin-6-amine) sulfuric acid dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(9H-purin-6-amine) sulfuric acid dihydrate: It is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(9H-purin-6-amine) sulfuric acid dihydrate typically involves the reaction of adenine with sulfuric acid in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired dihydrate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity adenine and sulfuric acid, with stringent control over reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(9H-purin-6-amine) sulfuric acid dihydrate can undergo oxidation reactions, often resulting in the formation of various oxidized purine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biochemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Bis(9H-purin-6-amine) sulfuric acid dihydrate is used in chemical research as a model compound for studying purine chemistry and its derivatives .
Biology: In biological research, the compound is used to study the role of purines in cellular processes, including DNA and RNA synthesis, as well as energy metabolism .
Industry: In the industrial sector, this compound is used in the production of various biochemical reagents and as a component in certain industrial processes .
Mechanism of Action
The mechanism of action of bis(9H-purin-6-amine) sulfuric acid dihydrate involves its interaction with various molecular targets, including enzymes involved in purine metabolism. The compound can modulate the activity of these enzymes, affecting cellular processes such as DNA and RNA synthesis, energy metabolism, and signal transduction .
Comparison with Similar Compounds
Adenine: A purine nucleobase that is a component of DNA and RNA.
Guanine: Another purine nucleobase found in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness: Bis(9H-purin-6-amine) sulfuric acid dihydrate is unique due to its specific chemical structure and the presence of sulfuric acid and water molecules in its crystalline form. This gives it distinct chemical and biochemical properties compared to other purine derivatives .
Properties
Molecular Formula |
C10H20N10O8S |
|---|---|
Molecular Weight |
440.40 g/mol |
IUPAC Name |
7H-purin-6-amine;sulfuric acid;tetrahydrate |
InChI |
InChI=1S/2C5H5N5.H2O4S.4H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;;;;/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);4*1H2 |
InChI Key |
PTKZKRLPLXFKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


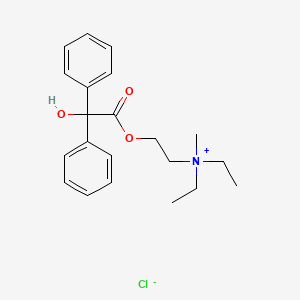
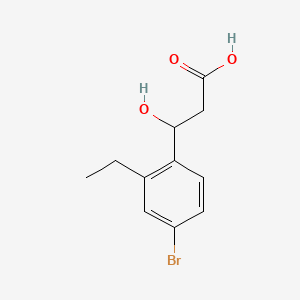
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
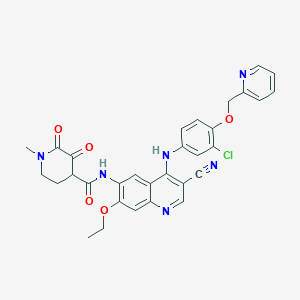
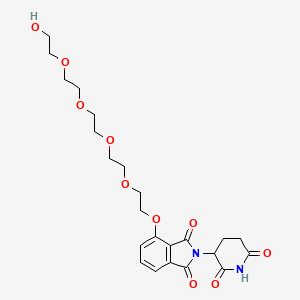
![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
